Pharmacopoeial Structural Identity: Distinct from the 4-Desfluoro Regioisomer (EP Impurity B) and the Parent API
5-Desfluoro Sitagliptin (Impurity C) is explicitly defined by the British Pharmacopoeia 2025 as (3R)-3-amino-4-(2,4-difluorophenyl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butan-1-one. This establishes three distinct chemical entities within the pharmacopoeial framework: the parent sitagliptin (2,4,5-trifluorophenyl, MW 407.32, CAS 486460-32-6), Impurity B (4-Desfluoro, 2,5-difluorophenyl isomer, CAS 486460-31-5), and Impurity C (5-Desfluoro, 2,4-difluorophenyl isomer, CAS 945261-48-3 free base) [1]. Each impurity carries a separate unspecified impurity limit of ≤0.10% individually under the Related Substances test [1]. Using Impurity B (4-Desfluoro) to spike or identify Impurity C would constitute a method validation failure, as the two regioisomers possess different chromatographic retention characteristics and cannot serve as mutual surrogates [2]. This structural specificity is verified through orthogonal characterization techniques including 1H-NMR spectroscopy and high-resolution mass spectrometry as demonstrated in published degradation profiling studies [3].
| Evidence Dimension | Pharmacopoeial structural identity and regulatory impurity classification |
|---|---|
| Target Compound Data | 5-Desfluoro Sitagliptin: (3R)-3-amino-4-(2,4-difluorophenyl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butan-1-one; EP Impurity C; CAS 945261-48-3 (base) / 1345822-86-7 (phosphate); MW 389.32 (base); unspecified impurity limit ≤0.10% |
| Comparator Or Baseline | Sitagliptin parent API: (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one; CAS 486460-32-6; MW 407.32; 4-Desfluoro Sitagliptin (Impurity B): (3R)-3-amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butan-1-one; CAS 486460-31-5; unspecified impurity limit ≤0.10% |
| Quantified Difference | Three distinct molecular entities differentiated by fluorine substitution pattern: 2,4-difluoro (Impurity C) vs. 2,5-difluoro (Impurity B) vs. 2,4,5-trifluoro (parent). MW difference of -18 Da (loss of one F, gain of one H) relative to parent. Each assigned a unique CAS number and separate unspecified impurity limit of ≤0.10% per BP 2025 monograph. |
| Conditions | British Pharmacopoeia 2025 / Ph. Eur. monograph 2778; Related Substances HPLC method using end-capped cyanosilyl silica gel column (150 × 4.6 mm, 5 µm), mobile phase acetonitrile R1 : potassium dihydrogen phosphate pH 2.0 buffer (15:85), detection at 205 nm, flow rate 1.0 mL/min, sitagliptin retention time ~5.5 min. |
Why This Matters
Procuring the incorrect regioisomer (Impurity B instead of Impurity C) or a generic desfluoro mix will compromise method specificity, invalidate system suitability, and risk ANDA rejection by regulatory authorities who require identity-specific impurity reference standards.
- [1] British Pharmacopoeia 2025, Sitagliptin Phosphate Monohydrate Monograph (Ph. Eur. monograph 2778), IMPURITIES section: Impurity A (S-enantiomer), Impurity B (2,5-difluoro isomer), Impurity C (2,4-difluoro isomer); Related Substances test with unspecified impurity limit ≤0.10% individually, ≤0.5% total; reporting threshold 0.05%. View Source
- [2] USP NF, Notice of Intent to Revise Sitagliptin Tablets monograph (30-Jun-2023): relative retention times (RRT) and relative response factors (RRF) for impurities must be correctly assigned to avoid inverted peak identification, highlighting that impurity misassignment is a recognized regulatory risk. View Source
- [3] Farooqui FI, Kakde RB. Reversed-phase liquid chromatography with mass detection and NMR characterization of sitagliptin degradation related impurities. Int J Pharm Sci Res. 2016;7(10):4240-4245. DOI: 10.13040/IJPSR.0975-8232.7(10).4240-45. Degradation impurities isolated by semi-preparative HPLC and structurally confirmed by HRMS and 1H-NMR. View Source
